2-Furyl 4-benzylpiperazinyl ketone
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Description
2-Furyl 4-benzylpiperazinyl ketone is a chemical compound that falls under the category of furan derivatives . Furan derivatives are known to be structural units of many biologically active compounds and natural products, and have found a broad application in medicines .
Synthesis Analysis
The synthesis of furfuryl aryl (alkyl) ketones, which include this compound, can be divided into two main groups . The first group includes cyclization reactions leading to the furan ring closure.Scientific Research Applications
Catalytic Cyclopropanation of Alkenes
The reaction of alkenes with conjugated ene-yne-ketones, such as 1-benzoyl-2-ethynylcycloalkenes, in the presence of a catalytic amount of transition metal compounds, leads to the formation of 5-phenyl-2-furylcyclopropane derivatives. This process involves a (2-furyl)carbene complex as a key intermediate, demonstrating the utility of furan-containing compounds in cyclopropanation reactions (Miki et al., 2004).
Palladium-catalyzed Carbene Migratory Insertion
Palladium-catalyzed cross-coupling reactions between various bromides and conjugated ene-yne-ketones yield 2-alkenyl-substituted furans. This novel coupling reaction involves multiple steps, including oxidative addition, alkyne activation-cyclization, and palladium carbene migratory insertion, showcasing the role of 2-furyl groups in complex organic synthesis (Xia et al., 2013).
Flow Photo-Nazarov Reactions
The Nazarov reactions of 2-furyl vinyl ketones and related heteroaromatic enones, using a flow photochemical approach, highlight the capacity of 2-furyl groups to engage in cyclization reactions under mild conditions. This method provides access to furan-fused cyclopentanones, a structure prevalent in many biologically active compounds (Ashley et al., 2018).
Synthesis of Furan Derivatives
A study on the reaction of 2-(α-bromoacetyl)-phenoxathiin with substituted formyl-aroxides demonstrates the synthesis of fluorescent benzo(b)furyl 2-phenoxathiinyl ketones. This research underlines the versatility of furyl-containing compounds in the synthesis of fluorescent materials, which can have applications in chemical sensing and imaging (Răduţiu et al., 2007).
Aldol Reductive Coupling
The catalytic hydrogenation of methyl vinyl ketone (MVK) and ethyl vinyl ketone (EVK) in the presence of aldehydes, using tri-2-furylphosphine-ligated rhodium catalysts, leads to aldol products with high levels of syn-diastereoselectivity. This reaction highlights the utility of furyl groups in stereoselective synthesis, preserving various functional groups under mild conditions (Jung et al., 2006).
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGLGPDOSSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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